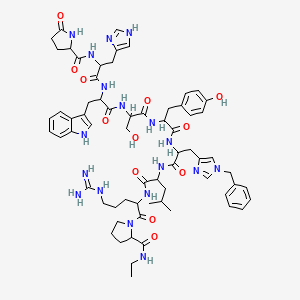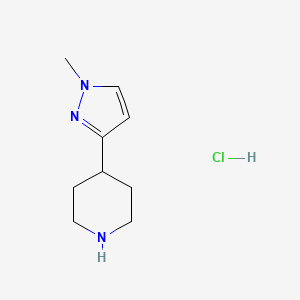
2-(Hydroxymethyl)-2-methyl-cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-methyl-cyclohexanol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, characterized by the presence of a hydroxymethyl group and a methyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-2-methyl-cyclohexanol can be achieved through several methods. One common approach involves the reduction of 2-(Hydroxymethyl)-2-methyl-cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether, under controlled temperature conditions to ensure selective reduction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yields and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Hydroxymethyl)-2-methyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2-(Formyl)-2-methyl-cyclohexanol using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 2-(Hydroxymethyl)-2-methyl-cyclohexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: NaBH4 or LiAlH4 in THF or diethyl ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: 2-(Formyl)-2-methyl-cyclohexanol.
Reduction: 2-(Hydroxymethyl)-2-methyl-cyclohexane.
Substitution: 2-(Chloromethyl)-2-methyl-cyclohexanol or 2-(Bromomethyl)-2-methyl-cyclohexanol.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-methyl-cyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-methyl-cyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)-cyclohexanol: Lacks the methyl group, which may affect its reactivity and applications.
2-Methyl-cyclohexanol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
Cyclohexanol: The simplest form, lacking both the hydroxymethyl and methyl groups.
Uniqueness: 2-(Hydroxymethyl)-2-methyl-cyclohexanol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-2-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(6-9)5-3-2-4-7(8)10/h7,9-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOZKZGTKEASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B8242650.png)

![(Z)-(ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B8242657.png)





![Sodium;3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate](/img/structure/B8242704.png)


![2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8242739.png)
![2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride](/img/structure/B8242741.png)
